3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it is classified under purine derivatives. This compound is notable for its structural features, which include a purine base modified with methyl and pyrrolidine groups, making it a subject of interest for various pharmacological studies.
3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione falls within the category of purine derivatives. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling.
The synthesis of 3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity but are not extensively documented in the available literature.
The molecular structure of 3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
CN1C(=O)N=C(c2[nH]cnc12)c(Cc3cc(C)cc(c3)C)C(=O)N1CCCCC1
InChI=1S/C18H21N5O2/c1-13-5-4-12(2)11(9-18(21)20)19-17(13)22-15(10)16(19)23/h4-5,9H,2-3,6-8H2,1H3,(H,20,21)
The compound has a molecular weight of approximately 333.40 g/mol. Its structural complexity is indicative of its potential biological activity.
The mechanism of action for 3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is likely associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
The physical properties of 3-Methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione include:
Chemical properties such as solubility and stability under different pH conditions are critical for applications in drug formulation but require further investigation.
This compound has potential applications in several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0